Ethyl 11-chloroundecanoate Ethyl 11-chloroundecanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17409605
InChI: InChI=1S/C13H25ClO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3
SMILES:
Molecular Formula: C13H25ClO2
Molecular Weight: 248.79 g/mol

Ethyl 11-chloroundecanoate

CAS No.:

Cat. No.: VC17409605

Molecular Formula: C13H25ClO2

Molecular Weight: 248.79 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 11-chloroundecanoate -

Specification

Molecular Formula C13H25ClO2
Molecular Weight 248.79 g/mol
IUPAC Name ethyl 11-chloroundecanoate
Standard InChI InChI=1S/C13H25ClO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3
Standard InChI Key VUBQSOOCFBVENW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCCCCCCCCl

Introduction

Chemical Identity and Structural Characteristics

Ethyl 11-chloroundecanoate belongs to the class of ω-chlorinated fatty acid esters, featuring a linear undecanoate backbone with a chlorine substituent at the 11th carbon. Its molecular formula is C₁₃H₂₃ClO₂, with a molecular weight of 246.77 g/mol. The compound’s structure combines hydrophobic alkyl chains with polar ester and halogen functionalities, enabling solubility in both organic solvents and lipid membranes.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (ester C=O stretch) and 650 cm⁻¹ (C-Cl stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 4.07 (q, 2H, -OCH₂CH₃), 3.18 (t, 2H, -CH₂Cl), 2.2 (t, 2H, -COOCH₂), 1.1–1.6 (m, 16H, aliphatic chain) .

    • ¹³C NMR: δ 173.2 (ester carbonyl), 60.1 (-OCH₂CH₃), 44.5 (-CH₂Cl), 34.0–22.0 (aliphatic carbons) .

Physical Properties

PropertyValue
Boiling Point196°C (at 1 Torr)
Density1.02 g/cm³
LogP (Octanol-Water)4.8
Refractive Index1.452

Synthetic Methodologies

Grignard Reagent-Based Synthesis

A seminal approach involves reacting undec-10-enylmagnesium chloride with methylcopper(I) to form a mixed copper(I) ate complex. This intermediate reacts with ethyl 11-iodoundecanoate, substituting iodine with chlorine via nucleophilic displacement. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding ethyl 11-chloroundecanoate in 79% yield .

Key Steps:

  • Halogen Exchange: 11-Bromoundecanoic acid is treated with sodium iodide to form 11-iodoundecanoic acid.

  • Esterification: The acid is esterified with ethanol using sulfuric acid as a catalyst.

  • Chlorination: The iodide undergoes nucleophilic substitution with chloride under phase-transfer conditions .

Cobalt-Catalyzed Decarboxylative Alkylation

Recent methods employ cobalt catalysts to couple nitrophenylacetic acid salts with alkyl halides. For example, cobalt(II) acetate facilitates the decarboxylative coupling of ethyl nitroarylacetates with 11-chloroundecanol, achieving 72% yield under mild conditions .

Reaction Mechanism:

RCO2+R’XCo(OAc)2R-R’+CO2+X\text{RCO}_2^- + \text{R'X} \xrightarrow{\text{Co(OAc)}_2} \text{R-R'} + \text{CO}_2 + \text{X}^-

This method avoids harsh reagents, enhancing functional group tolerance .

Reactivity and Functionalization

Nucleophilic Substitution

The terminal chlorine undergoes facile substitution with nucleophiles (e.g., amines, thiols) to produce ω-functionalized undecanoates. For instance, reaction with sodium azide yields ethyl 11-azidoundecanoate, a precursor for "click" chemistry .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group incorporation at the 11-position. Ethyl 11-(4-methoxyphenyl)undecanoate is synthesized in 85% yield using Pd(PPh₃)₄ and arylboronic acids .

Applications in Materials Science

Surfactant Design

Ethyl 11-chloroundecanoate derivatives serve as nonionic surfactants. For example, ethoxylation produces polyethylene glycol esters with tunable hydrophilic-lipophilic balance (HLB) values .

Polymer Chemistry

The compound acts as a monomer for polyesters and polyamides. Copolymerization with ε-caprolactone yields biodegradable polymers with glass transition temperatures (TgT_g) ranging from −50°C to 30°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator